

# Section 1: Identification and Verification of c-di-GMP Binding Proteins

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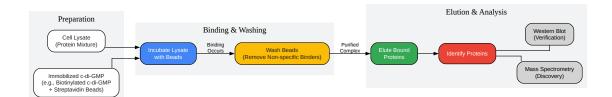


Identifying the cellular targets of c-di-GMP is the first step in dissecting its signaling pathways. Affinity pull-down assays are a powerful and common method for capturing potential binding partners from complex biological mixtures.

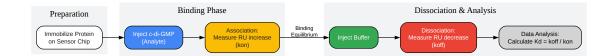
## **Affinity Pull-Down Assays**

This technique utilizes a modified c-di-GMP molecule, typically biotinylated or functionalized for immobilization on a resin, to selectively isolate binding proteins from a cell lysate.[1][2] The captured proteins are then eluted and identified, commonly by mass spectrometry for a proteomics approach or by immunoblotting to verify a suspected interaction with a specific protein of interest.[1][3] The specificity of the interaction can be confirmed through competition experiments using an excess of unlabeled c-di-GMP.[3]

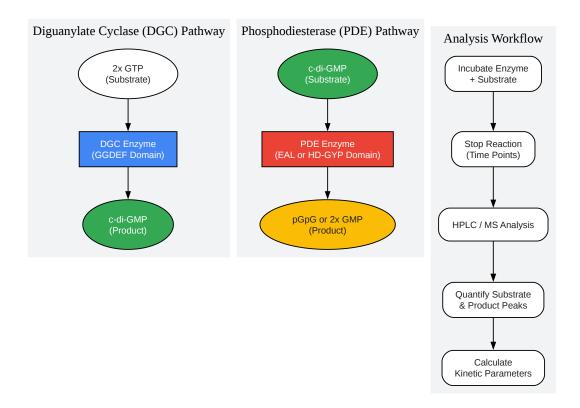












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### References

- 1. A chemical proteomics approach to identify c-di-GMP binding proteins in Pseudomonas aeruginosa PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of cyclic di-GMP binding proteins utilizing a biotinylated cyclic di-GMP pulldown assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Cyclic di-GMP Binding Proteins Utilizing a Biotinylated Cyclic di-GMP Pull-Down Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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